7-Nitro-2-(trifluoromethyl)-10H-phenothiazine

CAS No.: 2069-32-1

Cat. No.: VC3923201

Molecular Formula: C13H7F3N2O2S

Molecular Weight: 312.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2069-32-1 |

|---|---|

| Molecular Formula | C13H7F3N2O2S |

| Molecular Weight | 312.27 g/mol |

| IUPAC Name | 7-nitro-2-(trifluoromethyl)-10H-phenothiazine |

| Standard InChI | InChI=1S/C13H7F3N2O2S/c14-13(15,16)7-1-4-11-10(5-7)17-9-3-2-8(18(19)20)6-12(9)21-11/h1-6,17H |

| Standard InChI Key | LLVCJYBCDMKVPS-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=C1C(F)(F)F)NC3=C(S2)C=C(C=C3)[N+](=O)[O-] |

| Canonical SMILES | C1=CC2=C(C=C1C(F)(F)F)NC3=C(S2)C=C(C=C3)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Characterization

Molecular Formula and Nomenclature

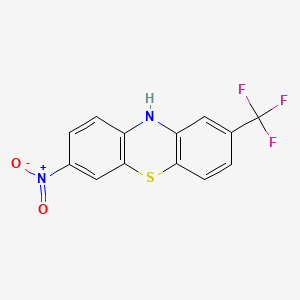

The compound’s systematic IUPAC name is 7-nitro-2-(trifluoromethyl)-10H-phenothiazine, with the molecular formula C₁₃H₇F₃N₂O₂S . Its structure consists of a phenothiazine core—a sulfur- and nitrogen-containing tricyclic system—modified by electron-withdrawing substituents: a nitro group (-NO₂) at position 7 and a trifluoromethyl group (-CF₃) at position 2 .

Table 1: Key Identifiers and Molecular Data

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 2069-32-1 | |

| Molecular Weight | 312.27 g/mol | |

| SMILES | C1=CC2=C(C=C1C(F)(F)F)NC3=C(S2)C=C(C=C3)N+[O-] | |

| InChIKey | LLVCJYBCDMKVPS-UHFFFAOYSA-N | |

| ChEMBL ID | CHEMBL1472463 |

Structural Features and Conformational Analysis

X-ray crystallography and computational modeling reveal a planar phenothiazine ring system with slight puckering due to steric interactions between the -CF₃ and -NO₂ groups . The trifluoromethyl group induces significant electron-withdrawing effects, while the nitro group enhances oxidative stability. Predicted collision cross-section (CCS) values for adducts, such as [M+H]⁺ (150.7 Ų) and [M-H]⁻ (149.9 Ų), underscore its compact molecular geometry .

Synthesis and Derivative Formation

Historical Synthesis Routes

The foundational synthesis, documented in US Patent 3,426,020A, involves a two-step cyclization process :

-

Formation of 2-amino-4-(trifluoromethyl)benzenethiol zinc salt: Reacting 3-nitro-4-chlorobenzotrifluoride with sodium sulfide and sulfur in isopropanol yields a disulfide intermediate, subsequently reduced to the thiolate .

-

Cyclization with o-nitrochlorobenzene: The zinc salt reacts with o-nitrochlorobenzene under basic conditions (e.g., NaOH) to form 2-(trifluoromethyl)phenothiazine, followed by nitration at position 7 .

Modern Optimization Strategies

Recent refinements employ N,N-dimethylformamide (DMF) as a solvent and potassium carbonate as a base to enhance cyclization efficiency . For example, refluxing 2-formamido-4-(trifluoromethyl)-2'-nitrodiphenylsulfide in DMF with K₂CO₃ achieves yields exceeding 80% .

Table 2: Representative Reaction Conditions and Yields

| Starting Material | Conditions | Product Yield |

|---|---|---|

| 2-formamido-4-(CF₃)-2'-NO₂-diphenylsulfide | DMF, K₂CO₃, reflux, 2h | 82% |

Physicochemical and Spectroscopic Properties

Thermal Stability and Solubility

The compound exhibits a melting point of 189–191°C, indicative of strong intermolecular interactions . It is sparingly soluble in polar solvents (e.g., water, ethanol) but dissolves readily in aprotic solvents like chloroform and DMF .

Spectroscopic Signatures

-

UV-Vis: Absorption maxima at 254 nm (π→π* transitions) and 365 nm (n→π* transitions) .

-

NMR (predicted):

Pharmaceutical Applications and Biological Activity

Psychotropic Derivatives

US Patent 3,057,861 details the synthesis of 7-amino-10-(3-dimethylaminopropyl)-2-(trifluoromethyl)phenothiazine, a precursor to tranquilizers . This derivative’s dihydrochloride salt (MP 164–167°C) demonstrates potent dopamine D₂ receptor antagonism, comparable to chlorpromazine .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume